

# Identifying and mitigating artifacts in fMRI studies involving odorants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hedione

Cat. No.: B1676446

[Get Quote](#)

## Technical Support Center: fMRI Studies Involving Odorants

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in fMRI studies involving odorants.

### Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in olfactory fMRI studies?

A1: The most frequent artifacts in olfactory fMRI stem from three main sources:

- **Magnetic Susceptibility Artifacts:** These are signal losses and geometric distortions in the fMRI data.<sup>[1][2][3]</sup> They are particularly prominent in brain regions crucial for olfaction, such as the orbitofrontal cortex and piriform cortex, due to their proximity to air-filled sinuses and the skull base.<sup>[2][4][5][6]</sup>
- **Physiological Noise:** This includes artifacts generated by the participant's own body. Head motion is a significant contributor, as are physiological cycles like respiration and cardiac pulsations.<sup>[7][8][9]</sup> Respiration is especially problematic in olfactory studies as breathing patterns are inherently linked to smelling and can confound the BOLD signal.<sup>[7][10]</sup>

- Stimulus Delivery Issues: Precise control of the odorant stimulus within the fMRI environment is challenging.[11] Artifacts can be introduced by imprecise timing of odor delivery, the presence of non-olfactory cues (e.g., tactile or thermal sensations from the delivery device), and habituation of the olfactory system to the stimulus.[7][11][12]

Q2: How can I identify susceptibility artifacts in my fMRI data?

A2: Susceptibility artifacts manifest as signal dropout (dark areas) and image distortion, particularly in the inferior frontal and temporal lobes.[1][2] You can visually inspect the raw echo-planar imaging (EPI) data for these tell-tale signs. For a more systematic approach, generating signal intensity maps (SIMs) can help in identifying regions with significant signal loss.[13]

Q3: What is "olfactory habituation" and how can I minimize its impact on my results?

A3: Olfactory habituation is the decrease in neural response to a repeated or prolonged odor stimulus.[6][12] This can lead to a reduction in the BOLD signal over the course of an experiment, potentially weakening the observed activation.[12] To mitigate this, consider the following strategies:

- Use an event-related design: Shorter, discrete stimulus presentations are less likely to cause habituation than long blocks.[7]
- Vary the stimulus: Introducing different odorants or varying the concentration of the same odorant can help maintain the responsiveness of the olfactory system.[6][7]
- Jitter the inter-stimulus interval (ISI): Randomizing the time between stimuli can reduce predictability and attentional habituation.[11]

## Troubleshooting Guides

### Issue 1: Significant Signal Loss in Olfactory Brain Regions

Symptoms:

- Greatly reduced or absent BOLD signal in the orbitofrontal cortex, piriform cortex, or olfactory bulb.
- Geometric distortion in the images in these areas.

Possible Cause:

- Magnetic susceptibility artifacts due to the proximity of these brain regions to air-filled sinuses.[\[4\]](#)[\[5\]](#)[\[14\]](#)

Solutions:

Mitigation Strategy	Description	Supporting Evidence
Optimized Imaging Sequence	Utilize advanced imaging sequences designed to reduce susceptibility artifacts, such as SENSE-GESEPI-EPI or T2-prepared BOLD fMRI. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> These methods can significantly improve signal recovery in affected areas.	Studies have shown that these sequences can effectively reduce signal loss and distortion in olfactory regions compared to standard GRE-EPI sequences. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Tilted Image Acquisition	Acquiring slices at an angle (e.g., 15° off the AC-PC plane) can help to move the imaging plane away from the most severe magnetic field gradients. <a href="#">[11]</a>	This is a commonly used heuristic to reduce signal dropout in the orbitofrontal cortex.
Shimming	Perform standardized and thorough shimming procedures to homogenize the magnetic field across the brain, paying special attention to the areas of interest. <a href="#">[15]</a>	Good shimming is a fundamental step in reducing susceptibility-induced field inhomogeneities.
Parallel Imaging	Techniques like SENSE (Sensitivity Encoding) can help to reduce geometric distortions in EPI images. <a href="#">[15]</a>	By reducing the echo train length, parallel imaging can lessen the impact of field inhomogeneities on the final image.

## Issue 2: Respiration-Related Artifacts Confounding BOLD Signal

Symptoms:

- Activation patterns that correlate with the respiratory cycle rather than the odor presentation.

- High variability in activation across participants or trials.[[7](#)]

Possible Cause:

- Changes in breathing rate and depth, which are natural responses to odors, can modulate the BOLD signal independently of neural activation.[[7](#)][[10](#)]
- Inconsistent timing between odor inhalation and data acquisition.[[7](#)]

Solutions:

Mitigation Strategy	Description	Supporting Evidence
Respiration-Triggered Acquisition	Synchronize the presentation of the odorant with a specific phase of the participant's breathing cycle (e.g., the onset of inhalation).[7]	This method has been shown to effectively remove timing errors caused by variations in respiration patterns and improve the reliability of olfactory fMRI data.[7]
Physiological Monitoring and Correction	Record the participant's respiratory and cardiac cycles during scanning. This data can then be used in the statistical analysis to model and regress out physiological noise.[4][8][16]	Methods like RETROICOR can effectively reduce variance in the fMRI data associated with physiological cycles.[16]
Breathing Instructions	Instruct participants to maintain a steady and normal breathing pattern throughout the experiment and to avoid active sniffing.[7][11]	While not a complete solution, this can help to reduce variability in respiratory behavior.
Post-Processing Denoising	Employ data-driven denoising techniques such as Independent Component Analysis (ICA) to identify and remove components related to physiological noise.[4]	ICA-based methods can be effective at separating physiological noise from neuronally-related signals.[4]

## Issue 3: Inconsistent or Weak Activation Due to Odorant Delivery

Symptoms:

- Lack of significant activation in expected olfactory regions.
- High inter-subject variability in activation.

**Possible Cause:**

- Inaccurate timing of the odorant reaching the nasal cavity.
- Discomfort from the delivery apparatus (e.g., nasal masks or cannulas) causing motion or distress.[\[11\]](#)
- Non-olfactory cues (e.g., auditory clicks from the olfactometer, tactile sensation of airflow) contaminating the stimulus presentation.[\[11\]](#)

**Solutions:**

Mitigation Strategy	Description	Supporting Evidence
Use a Comfortable Delivery System	Employ an odor delivery system that minimizes participant discomfort, such as the "odor canopy" method, which transforms the head coil into a controlled olfactory environment without the need for masks or cannulas.[11]	The odor canopy has been shown to be rated as more comfortable than nasal masks and still produces robust olfactory activation.[11]
Precise Olfactometer Control	Utilize a computer-controlled olfactometer with mass flow controllers to ensure precise timing and concentration of the odorant.[11]	Modern olfactometers allow for rapid switching between odor-on and odor-off states, which is crucial for event-related fMRI designs.[11]
Control for Non-Olfactory Cues	Ensure that the olfactometer operates silently and that the airflow is constant during both odor and no-odor conditions to avoid providing somatosensory cues to the participant.[11][17]	Anosmic participants can be used to verify that the system does not produce any non-olfactory sensations.[11]
Retronasal Stimulation for Flavor Studies	For studies investigating flavor, deliver odorants in an aqueous solution to the mouth to simulate a more realistic consumption experience.[18][19]	This method has been shown to effectively stimulate the olfactory system via the retronasal pathway and activate olfactory brain regions.[19]

## Experimental Protocols

### Example Protocol: Respiration-Triggered Event-Related Olfactory fMRI

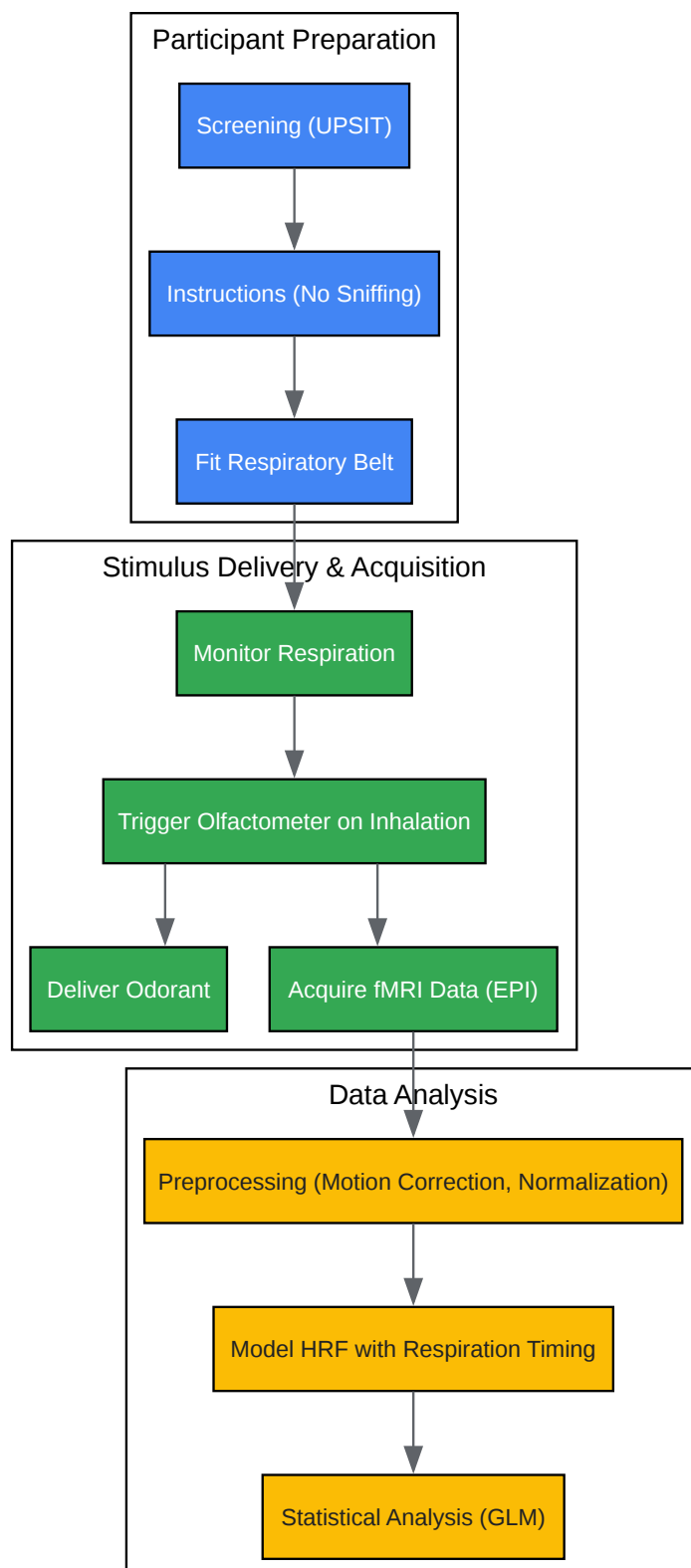
This protocol is based on the methodology described by Wang et al. (2014) to minimize respiratory artifacts.[7]



- Participant Preparation:
  - Screen participants for normal olfactory function using a standardized test (e.g., University of Pennsylvania Smell Identification Test - UPSIT).[\[1\]](#)[\[7\]](#)
  - Instruct participants to breathe normally and not to sniff during the experiment.[\[7\]](#)
  - Fit the participant with a respiratory belt to monitor their breathing cycle.
- Odorant Delivery:
  - Use a programmable olfactometer to deliver odorants.
  - The olfactometer is triggered by the participant's inhalation, detected by the respiratory belt.
  - A constant, odorless airflow is maintained between stimuli to avoid changes in tactile sensation.
- fMRI Acquisition:
  - Acquire T2\*-weighted EPI sequences on a 3T MRI scanner.
  - Example Parameters: TR = 2000 ms, TE = 30 ms, flip angle = 90°, 30 axial slices, 4 mm slice thickness.[\[7\]](#)
  - The total number of repetitions will vary depending on the participant's breathing rate.
- Data Preprocessing:
  - Perform standard preprocessing steps: motion correction (realign), co-registration with a high-resolution anatomical image, normalization to a standard template (e.g., MNI), and spatial smoothing.[\[7\]](#)[\[20\]](#)
- Statistical Analysis:
  - Model the hemodynamic response based on the precise onset of inhalation-triggered odor delivery.

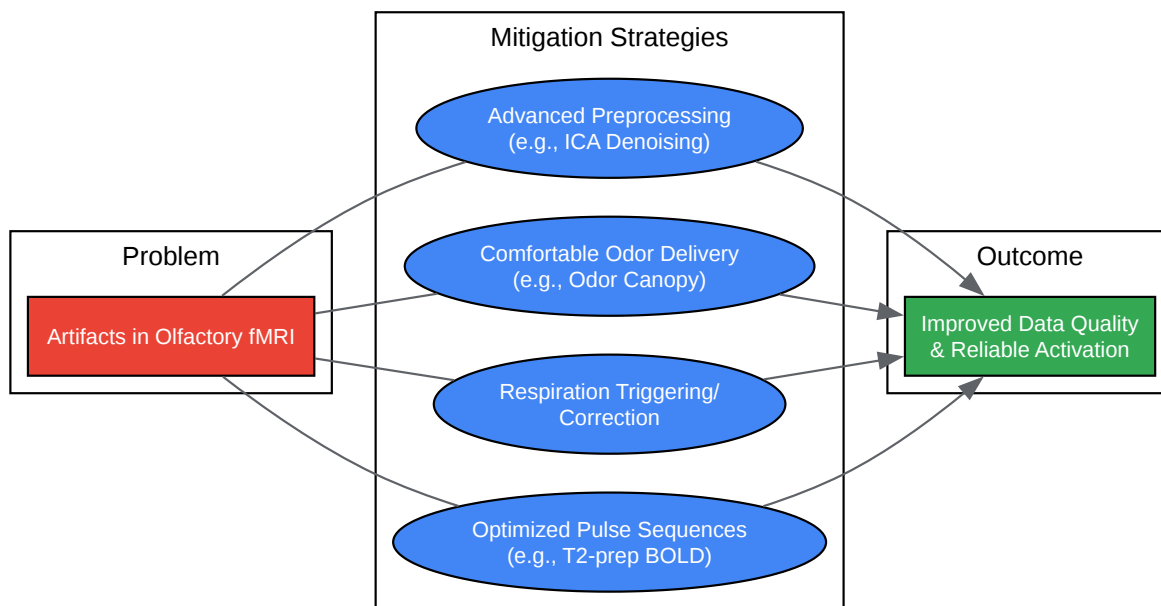
- Include motion parameters as nuisance regressors in the general linear model (GLM).

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for a respiration-triggered olfactory fMRI experiment.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cds.ismrm.org [cds.ismrm.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of field strength on susceptibility artifacts in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Activities Detected in the Olfactory Bulb and Associated Olfactory Regions in the Human Brain Using T2-Prepared BOLD Functional MRI at 7T [frontiersin.org]
- 5. Functional Activities Detected in the Olfactory Bulb and Associated Olfactory Regions in the Human Brain Using T2-Prepared BOLD Functional MRI at 7T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olfactory fMRI Activation Pattern Across Different Concentrations Changes in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for olfactory fMRI studies: Implication of respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of physiological noise correction on fMRI at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Odor Canopy: A Method for Comfortable Odorant Delivery in MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Magnetic Resonance Imaging in the Olfactory Perception of the Same Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a Signal Intensity Mask in the Interpretation of Functional MR Imaging Activation Maps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detectability and reproducibility of the olfactory fMRI signal under the influence of magnetic susceptibility artifacts in the primary olfactory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olfactory Deficit Detected by fMRI in Early Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Olfactory fMRI Activation Pattern Across Different Concentrations Changes in Alzheimer's Disease [frontiersin.org]
- To cite this document: BenchChem. [Identifying and mitigating artifacts in fMRI studies involving odorants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676446#identifying-and-mitigating-artifacts-in-fmri-studies-involving-odorants]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)